molecular formula C12H12N2O2S B1284102 Ethyl 2-(phenylamino)-4-thiazolecarboxylate CAS No. 126533-76-4

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Cat. No.: B1284102
CAS No.: 126533-76-4
M. Wt: 248.3 g/mol
InChI Key: VTCUMDSDWMYUJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(phenylamino)-4-thiazolecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound can form stable complexes with proteins, altering their structural conformation and activity. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, as it interacts with different biomolecules in each compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(phenylamino)-4-thiazolecarboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with phenylthiourea under basic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The general reaction conditions include:

    Reactants: Ethyl 4-chloroacetoacetate and phenylthiourea

    Catalyst: Base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing renewable solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(phenylamino)-4-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Ethyl 2-(phenylamino)-4-thiazolecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(phenylamino)-4-thiazolecarboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: this compound is unique due to its combination of a thiazole ring with an ethyl ester and phenylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCUMDSDWMYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567604
Record name Ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126533-76-4
Record name Ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprising 8.6 g of phenylthiourea, 10 g of ethyl bromopyruvate and 100 ml of ethanol was heated under reflux for 3 hours, and the reaction mixture was then concentrated under reduced pressure. A saturated aqueous sodium hydrogen carbonate solution was added to the residue, followed by extraction with ethyl acetate. The extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The crystals which formed were collected by filtration. washed with benzene, and then recrystallized from ethanol, giving the desired compound as pale yellow prismatic crystals.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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